2,6-Dichloropyridine-3-sulfonyl fluoride
Description
Significance of Aryl Sulfonyl Fluorides in Contemporary Chemical Science
Aryl sulfonyl fluorides (R-SO₂F) have garnered substantial attention in modern chemistry due to their unique balance of stability and reactivity. ccspublishing.org.cn Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability under many physiological and synthetic conditions, including resistance to hydrolysis and reduction. mdpi.com This stability, however, is paired with a "tunable" electrophilic reactivity at the sulfur atom, which can be unleashed under specific conditions. researchgate.net
This characteristic reactivity is the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been hailed as a next-generation "click chemistry" reaction. researchgate.net SuFEx allows for the efficient and reliable formation of strong covalent bonds with a variety of nucleophiles, making it an invaluable tool in organic synthesis, materials science, and bioconjugation. mdpi.comresearchgate.net
In the realm of medicinal chemistry and chemical biology, aryl sulfonyl fluorides have emerged as privileged "warheads" for the design of covalent inhibitors. rsc.orgrsc.org These groups can form stable covalent bonds with nucleophilic amino acid residues—such as serine, tyrosine, lysine (B10760008), and histidine—within the binding sites of proteins. rsc.orgnih.govtandfonline.com This capability allows for the development of highly specific and potent chemical probes to study protein function and for the creation of therapeutic agents that can irreversibly inhibit disease-related enzymes. pnas.orgnih.gov The growing interest in targeting amino acids beyond the commonly targeted cysteine has further propelled the application of sulfonyl fluorides in expanding the "druggable" proteome. nih.govtandfonline.com
Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. nbinno.comnih.gov The introduction of halogen atoms onto this scaffold significantly enhances its utility as a chemical building block. nbinno.com Halogenated pyridines serve as versatile intermediates in organic synthesis, where the halogen atoms act as reactive handles for a wide range of chemical transformations. nih.gov
These transformations primarily include metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com This allows chemists to strategically attach various functional groups and build molecular complexity, which is crucial for creating libraries of compounds for drug screening and for the late-stage functionalization of complex molecules. nih.govresearchgate.net The position and nature of the halogen substituents on the pyridine ring can be precisely controlled to modulate the electronic properties and reactivity of the molecule, guiding the regioselectivity of subsequent reactions. chemrxiv.org The availability of diverse halogenated pyridine building blocks is therefore a direct enabler for the speed and success of research and development in the pharmaceutical and agrochemical industries. nbinno.com
Research Context and Scope Pertaining to 2,6-Dichloropyridine-3-sulfonyl Fluoride
The specific compound, this compound, integrates the key features of both aryl sulfonyl fluorides and halogenated pyridines, positioning it as a highly valuable, bifunctional research tool. While specific studies on this exact molecule are not extensively documented in public literature, its research context can be clearly inferred from the well-established roles of its constituent parts.
The primary research scope for this compound lies in its potential application as a versatile building block for the synthesis of targeted covalent inhibitors. The sulfonyl fluoride moiety serves as the reactive warhead, capable of forming covalent linkages with biological targets. The dichloropyridine core, on the other hand, provides a scaffold for synthetic diversification. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the attachment of various molecular fragments designed to bind to specific pockets on a target protein. This dual functionality enables the systematic development of structure-activity relationships (SAR) to optimize potency and selectivity.
The electron-withdrawing nature of the two chlorine atoms and the sulfonyl fluoride group is expected to significantly influence the reactivity of the pyridine ring, making it a unique substrate for further chemical modification. The synthesis of such heteroaromatic sulfonyl fluorides can be approached through several established methods, including the oxidation of corresponding heteroaryl thiols or the palladium-catalyzed sulfonylfluorination of heteroaryl halides. nih.govnih.gov The exploration of this compound and its derivatives holds considerable promise for advancing the fields of medicinal chemistry, chemical biology, and targeted drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₅H₂Cl₂FNO₂S |
| Molecular Weight | 226.04 g/mol |
| Appearance | White to off-white solid (Predicted) |
| Boiling Point | >250 °C (Predicted) |
| Solubility | Soluble in organic solvents like DCM, THF, DMSO (Predicted) |
| Reactivity | Sulfonyl fluoride group is reactive towards nucleophiles; Chlorine atoms are susceptible to SNAr and cross-coupling. |
Table 2: Overview of Synthetic Methods for Heteroaromatic Sulfonyl Fluorides
| Starting Material | Reagents | Method | Reference |
| Heteroaryl Thiols | 1. aq. NaOCl; 2. KHF₂ | Two-step oxidation and fluorination | mdpi.comnih.gov |
| Heteroaryl Bromides | DABSO, Pd catalyst, NFSI | One-pot palladium-catalyzed sulfonylation and fluorination | nih.gov |
| Sulfonyl Chlorides | KF, 18-crown-6 (B118740) | Halogen exchange | mdpi.com |
| Sulfonic Acids | Trichloroacetonitrile, PPh₃, TBAF | In-situ chlorination and fluorination | ccspublishing.org.cn |
| Disulfides | Selectfluor, MeCN/H₂O | Oxidative fluorosulfonylation | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl2FNO2S |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
InChI Key |
VVZGLRMVCMWUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloropyridine 3 Sulfonyl Fluoride
Precursor Synthesis and Halogenation Routes to the Pyridine (B92270) Core
The synthesis of the target compound begins with the construction of the fundamental 2,6-dichloropyridine (B45657) scaffold. This core structure is then functionalized with a sulfonyl chloride group, which serves as the immediate precursor to the final sulfonyl fluoride (B91410).
Synthesis of 2,6-Dichloropyridine Derivatives
The formation of the 2,6-dichloropyridine core is a critical first step. This compound is a well-established chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org The primary industrial synthesis involves the high-temperature chlorination of pyridine. This reaction typically proceeds in a stepwise fashion, with 2-chloropyridine (B119429) being a key intermediate. wikipedia.org
Further chlorination of 2-chloropyridine yields the desired 2,6-dichloropyridine. Specific methodologies have been patented to optimize this conversion. One approach involves reacting 2-chloropyridine with chlorine gas in a liquid phase at temperatures of 160 °C or higher, notably in the absence of a catalyst. google.com Another patented method utilizes photoinitiation, reacting 2-chloropyridine or its hydrochloride salt with chlorine at temperatures between 160-190 °C to achieve a high conversion rate and selectivity for 2,6-dichloropyridine. google.com
| Starting Material | Reagents & Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Pyridine | Cl₂, high temperature | 2,6-Dichloropyridine | Industrial method; proceeds via 2-chloropyridine intermediate. | wikipedia.org |
| 2-Chloropyridine | Cl₂, liquid phase, ≥160 °C, no catalyst | 2,6-Dichloropyridine | High selectivity and yield. | google.com |
| 2-Chloropyridine | Cl₂, photoinitiation, 160-190 °C | 2,6-Dichloropyridine | No catalyst, no solvent, high conversion. | google.com |
Introduction of Sulfonyl Chloride Precursors on Pyridine Scaffolds
With the 2,6-dichloropyridine core established, the next step is the introduction of a sulfonyl chloride (-SO₂Cl) group at the 3-position. The resulting compound, 2,6-dichloropyridine-3-sulfonyl chloride, is the direct precursor to the target sulfonyl fluoride. chemimpex.comscbt.com
A prominent and widely applicable method for introducing a sulfonyl chloride group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction sequence begins with an aromatic amine, which is converted to a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) halide catalyst to yield the corresponding sulfonyl chloride. organic-chemistry.orgnih.gov
For the synthesis of 2,6-dichloropyridine-3-sulfonyl chloride, the required starting material is 3-amino-2,6-dichloropyridine. sigmaaldrich.com The process involves the diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid). The resulting diazonium salt is subsequently treated with sulfur dioxide and a copper(I) chloride catalyst to furnish 2,6-dichloropyridine-3-sulfonyl chloride. googleapis.com A patent describes a similar process for other pyridinesulfonyl chlorides, highlighting the reaction of the diazonium salt in the presence of acetic acid and a copper catalyst. googleapis.com
| Starting Material | Step 1: Diazotization | Step 2: Sulfonylchlorination | Product | Reference |
|---|---|---|---|---|
| 3-Amino-2,6-dichloropyridine | NaNO₂, HCl, 0 °C | SO₂, CuCl (catalyst) | 2,6-Dichloropyridine-3-sulfonyl chloride | nih.govgoogleapis.com |
Fluorination Strategies for Sulfonyl Chloride Precursors
The final synthetic step is the conversion of the sulfonyl chloride group to a sulfonyl fluoride. This transformation is crucial and can be accomplished through various fluorination strategies, ranging from classical halide exchange reactions to more contemporary electrochemical and photochemical methods.
Halide Exchange Reactions Utilizing Metal Fluorides (e.g., KF, CsF)
The most conventional and widely employed method for synthesizing sulfonyl fluorides is the halide exchange (HALEX) reaction of the corresponding sulfonyl chlorides. researchgate.net This nucleophilic substitution is typically achieved using alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluoride source.
The reaction often involves heating the sulfonyl chloride with an excess of the metal fluoride in a suitable solvent. To enhance the reactivity of the fluoride salt, phase-transfer catalysts like 18-crown-6 (B118740) may be added, particularly when using KF in non-polar solvents like acetonitrile. A simple and mild procedure utilizes a biphasic mixture of water and acetone (B3395972) with KF, which has been shown to be effective for a broad range of sulfonyl chlorides, providing high yields without the need for hazardous materials. nih.gov This method is scalable and demonstrates wide functional group tolerance. glpbio.com
| Substrate | Fluorinating Agent | Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl Sulfonyl Chloride | KF | Water/acetone, 2-4 hours | Aryl Sulfonyl Fluoride | Mild, high yield (84-100%), scalable. | nih.govglpbio.com |
| Aryl Sulfonyl Chloride | KF, 18-crown-6 | Acetonitrile | Aryl Sulfonyl Fluoride | "Naked fluoride" method for enhanced reactivity. | chemrxiv.org |
In Situ Sulfonyl Chloride Generation and Subsequent Fluorination
To improve efficiency and avoid the isolation of potentially unstable sulfonyl chloride intermediates, one-pot procedures have been developed. These methods involve the generation of the sulfonyl chloride in situ, which is then immediately fluorinated in the same reaction vessel.
One such strategy starts from more stable sulfonic acids or their salts. chemrxiv.org The sulfonic acid can be converted to the sulfonyl chloride using reagents like cyanuric chloride, followed by the addition of a fluoride source to complete the transformation to the sulfonyl fluoride. organic-chemistry.orgrsc.org Another approach begins with sulfonamides. A pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride can be used to activate the sulfonamide and form the sulfonyl chloride intermediate, which is subsequently converted to the sulfonyl fluoride by the addition of KF in the same pot. sigmaaldrich.com
Electrochemical and Photochemical Approaches to Sulfonyl Fluoride Formation
Reflecting a trend towards more sustainable and green chemistry, electrochemical and photochemical methods for sulfonyl fluoride synthesis have emerged. chemicalbook.com These techniques often operate under mild conditions, avoiding harsh reagents.
Electrochemical synthesis offers an environmentally benign route. For instance, sulfonyl fluorides can be prepared via the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). researchgate.net This method avoids the use of chemical oxidants and is applicable to a wide range of substrates. Another electrochemical approach involves the reaction of sulfonyl hydrazides with an amine-hydrofluoride complex like Et₃N·3HF.
Photochemical strategies utilize visible light to catalyze the formation of sulfonyl fluorides. These methods often proceed via radical intermediates. For example, a photocatalytic approach allows for the synthesis of alkyl sulfonyl fluorides from readily available organotrifluoroborates or boronic acid pinacol (B44631) esters. wikipedia.org Other photochemical methods have been developed starting from carboxylic acids, alkyl iodides, and alkenes, demonstrating the versatility of light-mediated synthesis. chemimpex.com
Advanced Catalytic Methods for Aryl Sulfonyl Fluoride Synthesis
Recent progress in organometallic catalysis has introduced sophisticated methods for the formation of the C-SO2F bond, enabling more direct and flexible synthetic routes to compounds like 2,6-Dichloropyridine-3-sulfonyl fluoride.
A novel and effective strategy for the synthesis of (hetero)aryl sulfonyl fluorides involves a redox-neutral catalytic cycle mediated by a well-defined organobismuth(III) complex. organic-chemistry.orgnih.gov This methodology utilizes readily available (hetero)aryl boronic acids as starting materials, which are converted to the corresponding sulfonyl fluorides in a one-pot process. nih.govacs.org
The catalytic cycle is proposed to initiate with a transmetalation step between the aryl boronic acid and the Bi(III) catalyst. acs.orgthieme-connect.com This is followed by the insertion of sulfur dioxide (SO2) into the newly formed bismuth-carbon bond, creating a diarylbismuth sulfinate intermediate. nih.govacs.org Subsequent oxidation of the sulfur(IV) center of the sulfinate, typically with an electrophilic fluorinating agent like Selectfluor, yields the final aryl sulfonyl fluoride product and regenerates the active Bi(III) catalyst. organic-chemistry.orgthieme-connect.com A key feature of this process is that the bismuth catalyst maintains its +3 oxidation state throughout the cycle, mimicking elementary organometallic steps often associated with transition metals. nih.govacs.org
This method exhibits excellent yields and accommodates a wide array of functional groups, making it suitable for the synthesis of complex heteroaryl sulfonyl fluorides. nih.govnih.gov The starting material for the target compound in this pathway would be 2,6-dichloropyridine-3-boronic acid.
Table 1: Representative Conditions for Bismuth(III)-Catalyzed Sulfonyl Fluoride Synthesis
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Starting Material | (Hetero)aryl boronic acid | Aryl source |
| Catalyst | Organobismuth(III) complex | Mediates the reaction |
| SO₂ Source | SO₂ gas | Provides the sulfonyl group |
| Oxidant/Fluorine Source | Selectfluor | Oxidizes the sulfinate and provides fluorine |
| Base | K₃PO₄ | Facilitates transmetalation |
| Solvent | CHCl₃:CH₃CN | Reaction medium |
| Temperature | 70 °C | Reaction condition |
Data compiled from multiple sources. organic-chemistry.org
Palladium catalysis offers a powerful and versatile one-pot method for synthesizing aryl sulfonyl fluorides from aryl halides (bromides or iodides). nih.govacs.orgmdpi.com This process involves an initial palladium-catalyzed sulfonylation to form an aryl sulfinate intermediate, which is then treated in situ with an electrophilic fluorine source to yield the desired sulfonyl fluoride. nih.govresearchgate.net For the synthesis of this compound, the corresponding starting material would be 3-bromo-2,6-dichloropyridine (B1287612) or 3-iodo-2,6-dichloropyridine.
The reaction typically employs a palladium catalyst, such as PdCl₂(AmPhos)₂, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govmdpi.com The first step is the cross-coupling of the aryl halide with the SO₂ source to generate a sulfinate salt. nih.govacs.org Without isolation, this intermediate is then subjected to fluorination. nih.gov Common electrophilic fluorinating agents for this second step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govclaremont.edu This two-step, one-pot sequence demonstrates excellent functional group tolerance and has been successfully applied to complex molecular structures, including active pharmaceutical ingredients. nih.govresearchgate.net
Table 2: Key Reagents in Palladium-Catalyzed Aryl Sulfonyl Fluoride Synthesis
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Starting Material | Aryl bromides, Aryl iodides | Aryl source |
| Catalyst | PdCl₂(AmPhos)₂, Pd(OAc)₂ | Catalyzes C-S bond formation |
| SO₂ Source | DABSO, K₂S₂O₄ | Source of the sulfonyl moiety |
| Fluorinating Agent | NFSI, Selectfluor | Converts sulfinate to sulfonyl fluoride |
| Base | Et₃N | Used in the sulfonylation step |
| Solvent | i-PrOH | Reaction medium |
Data compiled from multiple sources. nih.govmdpi.comrsc.org
Nickel catalysis provides an efficient, redox-neutral pathway for converting aryl and heteroaryl boronic acids into their corresponding sulfonyl fluorides. acs.orgresearchgate.net This method is particularly valuable for its ability to tolerate a broad range of functional groups and its effectiveness with pharmaceutically relevant and electron-poor heteroaryl systems. acs.orgresearchgate.net The synthesis of this compound via this route would begin with 2,6-dichloropyridine-3-boronic acid.
The process involves the Ni(II)-catalyzed reaction of a boronic acid with an SO₂ surrogate, such as DABSO, to form a sulfinate salt intermediate. acs.orgresearchgate.net This sulfination step is typically carried out using a commercially available, air-stable nickel catalyst like NiBr₂·(glyme) in combination with a phenanthroline ligand. acs.org The resulting sulfinate is then converted to the final sulfonyl fluoride product by treatment with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI). acs.org This elaboration can be performed after an aqueous workup of the initial sulfination reaction. acs.org The practicality of this protocol is enhanced by its scalability and the use of relatively inexpensive and stable nickel catalysts. researchgate.netcalstate.edu
Table 3: Typical Reaction Protocol for Nickel(II)-Catalyzed Pathway
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Sulfination | Aryl boronic acid, NiBr₂·(glyme), phenanthroline ligand, DABSO, LiOt-Bu, DMI, 100 °C | Formation of aryl sulfinate salt |
| 2. Elaboration | Aqueous workup, then DIPEA, NFSI, rt | Conversion of sulfinate to aryl sulfonyl fluoride |
Data compiled from multiple sources. acs.orgresearchgate.net
Derivatization and Analog Synthesis from 2,6 Dichloropyridine 3 Sulfonyl Fluoride
Preparation of Sulfonamide and Sulfonate Derivatives
The sulfonyl fluoride (B91410) group of 2,6-Dichloropyridine-3-sulfonyl fluoride is a key reactive site for the introduction of diverse functional groups. This moiety readily reacts with nucleophiles, primarily amines and alcohols, to yield the corresponding sulfonamides and sulfonates, respectively. These reactions are fundamental in expanding the chemical space accessible from this starting material.
The synthesis of sulfonamides is typically achieved by reacting this compound with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. The reaction conditions can be modulated to accommodate a wide range of amine substrates, from simple alkyl and aryl amines to more complex, functionally rich molecules. The reactivity of the amine nucleophile plays a significant role, with primary amines generally being more reactive than secondary amines. The use of a base is often employed to neutralize the hydrofluoric acid byproduct and to facilitate the reaction.
Similarly, sulfonate esters can be prepared by the reaction of this compound with alcohols or phenols. This transformation also proceeds through a nucleophilic substitution mechanism at the sulfur center. The reactivity of the alcohol can be enhanced by converting it to the corresponding alkoxide using a suitable base. This approach allows for the incorporation of a variety of alcoholic and phenolic moieties, thereby generating a library of sulfonate derivatives.
The table below summarizes the general reaction schemes for the synthesis of sulfonamide and sulfonate derivatives from this compound.
| Derivative Type | Reactants | General Reaction Scheme |
| Sulfonamide | This compound, Primary or Secondary Amine (R¹R²NH) | 2,6-Cl₂-py-3-SO₂F + R¹R²NH → 2,6-Cl₂-py-3-SO₂NR¹R² + HF |
| Sulfonate | This compound, Alcohol or Phenol (R³OH) | 2,6-Cl₂-py-3-SO₂F + R³OH → 2,6-Cl₂-py-3-SO₂OR³ + HF |
Functionalization of the Dichloropyridine Ring System
Beyond the derivatization of the sulfonyl fluoride group, the two chlorine atoms on the pyridine (B92270) ring of this compound offer additional handles for chemical modification. These positions are susceptible to various substitution reactions, enabling the introduction of a wide range of functional groups to further tune the molecule's properties.
Selective Halogen Exchange and Introduction of Fluorine
The chlorine atoms at the C2 and C6 positions of the pyridine ring can be replaced with fluorine atoms through halogen exchange (HALEX) reactions. This transformation is of particular interest as the introduction of fluorine can significantly alter the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A common method for achieving this difluorination is the use of a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The strong electron-withdrawing nature of the sulfonyl fluoride group at the C3 position is expected to activate the C2 and C6 positions towards nucleophilic aromatic substitution, potentially facilitating this halogen exchange process. The successful replacement of chlorine with fluorine would yield 2,6-difluoropyridine-3-sulfonyl fluoride, a valuable intermediate for further derivatization.
Introduction of Other Functional Groups via Cross-Coupling or Nucleophilic Substitution
The chlorinated positions on the pyridine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The regioselectivity of these reactions on dichloropyridines is often influenced by the electronic nature of other substituents on the ring. The potent electron-withdrawing sulfonyl fluoride group at the C3 position likely directs the initial cross-coupling to the more activated C2 position. For instance, in Suzuki-Miyaura couplings, a boronic acid or ester can be coupled to introduce aryl or alkyl groups. Similarly, the Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines.
In addition to cross-coupling reactions, the chlorine atoms can be displaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl fluoride substituent, makes it susceptible to attack by a variety of nucleophiles, including alkoxides, thiolates, and amines, leading to the introduction of ether, thioether, and amino functionalities, respectively. The reaction conditions for these substitutions can be tuned to favor either mono- or di-substitution, providing a pathway to a diverse set of functionalized pyridine derivatives.
The following table outlines potential functionalization reactions on the dichloropyridine ring system.
| Reaction Type | Reagents | Potential Product(s) |
| Selective Halogen Exchange | Cesium Fluoride (CsF) | 2,6-Difluoropyridine-3-sulfonyl fluoride |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Palladium Catalyst, Base | 2-Aryl/Alkyl-6-chloropyridine-3-sulfonyl fluoride and/or 2,6-Diaryl/Dialkylpyridine-3-sulfonyl fluoride |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | 2-Amino-6-chloropyridine-3-sulfonyl fluoride and/or 2,6-Diaminopyridine-3-sulfonyl fluoride |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) | 2-Substituted-6-chloropyridine-3-sulfonyl fluoride and/or 2,6-Disubstituted-pyridine-3-sulfonyl fluoride |
Design and Synthesis of Chemically Modified Sulfonyl Fluoride Probes
The inherent reactivity of the sulfonyl fluoride group towards nucleophilic amino acid residues has made it a valuable "warhead" for the design of chemical probes, particularly for studying enzyme function and for activity-based protein profiling (ABPP). researchgate.netnih.govresearchgate.net Derivatives of this compound can be strategically modified to generate such probes.
Development of Activity-Based Probes (ABPs) for Biological Targets
Activity-based probes are powerful tools that typically consist of a reactive group (the warhead), a recognition element for a specific target, and a reporter tag for detection and analysis. The sulfonyl fluoride moiety in derivatives of this compound can serve as an effective warhead, capable of forming stable covalent bonds with the active site residues of enzymes, such as serine proteases. researchgate.netnih.gov
The synthesis of such probes would involve modifying the this compound scaffold to incorporate a recognition element that directs the probe to a specific biological target. This could be achieved through the derivatization reactions described in the preceding sections. For instance, a sulfonamide derivative could be synthesized that mimics the substrate of a target enzyme. Furthermore, a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, is typically appended to the probe, often via a linker, to enable visualization or affinity purification of the labeled proteins.
Linker Strategies for Bioconjugation Applications
To facilitate the use of these probes in biological systems, a linker is often incorporated into the molecular design. This linker serves to connect the core probe structure to a reporter tag or a surface for immobilization without significantly impairing the probe's reactivity or binding affinity. A common strategy involves introducing a functional group that is amenable to bioorthogonal "click" chemistry reactions, such as an alkyne or an azide (B81097).
For derivatives of this compound, a linker containing an alkyne or azide group could be introduced by reacting the sulfonyl fluoride with an amine or alcohol that already bears this functionality. For example, propargylamine (B41283) or an azido-functionalized alcohol could be used to generate sulfonamide or sulfonate derivatives, respectively, that are ready for subsequent click chemistry-mediated bioconjugation to a reporter molecule. This modular approach allows for the flexible and efficient labeling of biological targets for various downstream applications, including proteomics and cellular imaging. researchgate.net
The table below illustrates a conceptual design for an activity-based probe derived from this compound.
| Probe Component | Function | Example Modification of this compound |
| Warhead | Covalently modifies the biological target | The inherent sulfonyl fluoride group |
| Recognition Element | Provides specificity for the biological target | A tailored substituent introduced via sulfonamide formation or functionalization of the pyridine ring |
| Linker | Connects the probe to a reporter tag | An alkyl chain with a terminal alkyne or azide, introduced via the sulfonamide or sulfonate linkage |
| Reporter Tag | Enables detection and analysis | A fluorophore or biotin attached to the linker via click chemistry |
Advanced Applications in Chemical Synthesis and Chemical Biology
Utilization as a Building Block in Complex Molecule Synthesis
2,6-Dichloropyridine-3-sulfonyl fluoride (B91410) serves as a key precursor in the assembly of more complex molecules, leveraging the distinct reactivity of its chloro, and sulfonyl fluoride functionalities. The pyridine (B92270) core, substituted with electron-withdrawing groups, is primed for a range of chemical transformations.
The structural motif of a substituted pyridine is a common feature in a multitude of pharmaceutical and agrochemical agents. 2,6-Dichloropyridine-3-sulfonyl fluoride is a valuable intermediate in the synthesis of these complex molecules. The closely related analog, 2,6-Dichloropyridine-3-sulfonyl chloride, is widely utilized as a key intermediate in the development of sulfonamide drugs, which are known for their antibacterial properties. chemimpex.comchemimpex.com Sulfonyl fluorides, such as this compound, offer an alternative to sulfonyl chlorides, often with improved stability and more selective reactivity.
The presence of two chlorine atoms on the pyridine ring allows for selective nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to build molecular complexity. mdpi.com The sulfonyl fluoride group can be readily converted into sulfonamides, a critical functional group in many therapeutic agents, through reaction with amines. This pathway is fundamental to the synthesis of a diverse array of compounds with potential biological activity.
In the agrochemical sector, fluorinated and chlorinated pyridine derivatives are crucial for the development of modern pesticides and herbicides. agropages.comnbinno.comsemanticscholar.org The specific substitution pattern of this compound can be exploited to create active ingredients that exhibit desired efficacy and selectivity, contributing to the development of next-generation crop protection agents.
The unique electronic and structural properties of fluorinated and chlorinated pyridines make them attractive building blocks for specialty chemicals and advanced materials. mdpi.com While specific applications of this compound in this domain are not extensively documented, the reactivity of its functional groups suggests potential utility in the synthesis of functional polymers and coatings.
The dichloropyridine core can be a monomer unit in polymerization reactions, leading to the formation of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. pageplace.deresearchgate.net The sulfonyl fluoride moiety can also be utilized for post-polymerization modification, allowing for the grafting of specific functionalities onto a polymer backbone.
In the realm of specialty coatings, the incorporation of fluorinated compounds can impart desirable surface properties such as hydrophobicity, oleophobicity, and increased durability. researchgate.net Derivatives of this compound could be synthesized to act as additives or monomers in the formulation of high-performance coatings for a variety of applications.
Role in Chemical Biology and Drug Discovery
The sulfonyl fluoride group is recognized as a "privileged" electrophilic warhead in chemical biology and drug discovery due to its unique balance of stability and reactivity. semanticscholar.orgnih.gov This moiety can covalently modify specific amino acid residues in proteins, making it an invaluable tool for studying protein function and for the development of targeted covalent inhibitors.
Sulfonyl fluorides are known to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine within protein active sites. nih.govresearchgate.net This covalent modification can lead to irreversible inhibition of the protein's function. While direct studies involving this compound as a covalent inhibitor are not prominent in the literature, its inherent reactivity makes it a candidate for such applications.
The design of a covalent inhibitor often involves a scaffold that directs the sulfonyl fluoride "warhead" to a specific location within a protein's binding pocket. The 2,6-dichloropyridine (B45657) core of this compound could serve as such a scaffold, with further modification to enhance binding affinity and selectivity for a target protein. The resulting covalent probe would be a powerful tool for elucidating the mechanism of action of enzymes and for validating them as drug targets.
Chemical probes are essential tools for activity-based protein profiling (ABPP), a powerful strategy to map the functional state of enzymes in complex biological systems. Sulfonyl fluoride-containing probes have been successfully employed in chemical proteomics to identify novel enzyme targets and to study their activity. nih.govresearchgate.netnih.gov
A chemical probe based on the this compound scaffold could be synthesized by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. Such a probe would allow for the detection, enrichment, and identification of proteins that are covalently labeled by the sulfonyl fluoride group. This approach can provide valuable insights into enzyme function and can be used to screen for new drug candidates. The development of such probes would expand the toolbox of chemical biologists for exploring the proteome. rsc.org
Catalytic Applications Facilitated by the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is not only a reactive handle for covalent modification but can also participate in and facilitate catalytic processes. While the direct catalytic application of this compound has not been extensively reported, the broader class of sulfonyl fluorides has seen emerging use in catalysis. nih.gov
The reactivity of the S-F bond can be harnessed in reactions such as the sulfur(VI) fluoride exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions. chemrxiv.orgmerckmillipore.com While typically the sulfonyl fluoride is a substrate in these reactions, the principles of SuFEx can be applied in the design of catalytic cycles. For instance, the activation of the sulfonyl fluoride by a catalyst can enable the transformation of other substrates.
Furthermore, the pyridine nitrogen in this compound can act as a Lewis basic site, potentially influencing catalytic activity in certain reactions. The interplay between the Lewis basicity of the pyridine and the electrophilic nature of the sulfonyl fluoride could be exploited in the design of novel organocatalysts. The development of catalytic systems based on this and similar scaffolds remains an active area of research. mdpi.comresearchgate.net
Organocatalysis and Transition Metal Catalysis Involving Sulfonyl Fluorides
The sulfonyl fluoride group is a valuable functional handle in various catalytic transformations. While specific examples involving this compound are not prominent, the broader class of sulfonyl fluorides participates in both organocatalytic and transition metal-catalyzed reactions. These reactions often leverage the unique electronic properties and reactivity of the sulfonyl fluoride moiety.
In the realm of transition metal catalysis , aryl sulfonyl fluorides can participate in cross-coupling reactions. For instance, palladium or nickel catalysts can facilitate the coupling of aryl sulfonyl fluorides with various partners, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the aromatic ring, suggesting that the electron-withdrawing chlorine atoms on the pyridine ring of this compound would influence its reactivity in such transformations.
Organocatalysis often relies on the activation of substrates through non-covalent interactions or the formation of reactive intermediates with an organic catalyst. While direct organocatalytic applications of this compound are not reported, its derivatives could potentially serve as substrates in reactions catalyzed by amines, thioureas, or phosphoric acids. The pyridine nitrogen, for instance, could be protonated or interact with a Lewis acidic organocatalyst, thereby activating the molecule for subsequent transformations.
A general overview of catalytic approaches involving sulfonyl fluorides is presented in the table below:
| Catalytic Strategy | General Reactivity of Sulfonyl Fluorides | Potential Role of this compound |
| Transition Metal Catalysis | Can undergo cross-coupling reactions (e.g., Suzuki, Heck type) with appropriate catalysts. | The C-Cl and C-S bonds could be targeted for cross-coupling, and the pyridine ring could act as a ligand. |
| Organocatalysis | Can act as electrophiles in reactions with nucleophiles activated by an organocatalyst. | The sulfonyl fluoride group can be a target for nucleophilic attack, with the reaction rate and selectivity influenced by the catalyst. |
Substrate Activation via Sulfonyl Fluoride Derivatives
The sulfonyl fluoride group is a precursor to highly reactive sulfonyl electrophiles. The conversion of a sulfonyl fluoride into a more reactive species is a key strategy for substrate activation. For example, the reaction of a sulfonyl fluoride with a Lewis acid or a silylating agent can generate a highly electrophilic intermediate that can react with a wide range of nucleophiles.
While specific examples with this compound are scarce, one can envision its conversion into a more potent electrophile. Such activation would enable its use in challenging synthetic transformations where direct reaction of the sulfonyl fluoride is sluggish.
| Activation Method | Resulting Species | Potential Application |
| Lewis Acid Activation | Complexation with a Lewis acid (e.g., AlCl₃, BF₃) | Enhanced electrophilicity for reactions with weak nucleophiles. |
| Silyl (B83357) Cation-Mediated Activation | Formation of a silylated sulfonyl intermediate | Facilitates reactions under milder conditions. |
Late-Stage Functionalization Strategies for Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the modification of complex molecules at a late step in the synthesis. Sulfonyl fluorides are attractive reagents for LSF due to their stability and selective reactivity.
The application of this compound in LSF would involve its introduction onto a bioactive scaffold. The dichloropyridine and sulfonyl fluoride moieties offer multiple points for diversification. The chlorine atoms can be substituted via nucleophilic aromatic substitution, and the sulfonyl fluoride can react with various nucleophiles to form sulfonamides, sulfonate esters, or other sulfur-containing functional groups. This dual reactivity makes it a potentially versatile building block for creating libraries of analogs of a lead compound.
The following table outlines potential late-stage functionalization strategies using a hypothetical bioactive molecule containing a nucleophilic handle:
| Bioactive Molecule with Nucleophile (e.g., R-NH₂) | Reaction with this compound | Resulting Modification |
| Amine | Nucleophilic attack on the sulfonyl fluoride | Formation of a sulfonamide linkage. |
| Alcohol/Phenol | Nucleophilic attack on the sulfonyl fluoride (often requiring activation) | Formation of a sulfonate ester linkage. |
Theoretical and Computational Studies of 2,6 Dichloropyridine 3 Sulfonyl Fluoride and Analogues
Density Functional Theory (DFT) Analyses of Reaction Mechanisms
DFT has become an indispensable tool for investigating the mechanisms of complex organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for a detailed mapping of reaction pathways, providing a quantitative understanding of reaction feasibility and kinetics.
DFT calculations are instrumental in elucidating the precise structures of transition states and the energetic profiles of reaction pathways involving sulfonyl fluorides and their precursors. For instance, in the deoxyfluorination of alcohols using sulfonyl fluorides, computational models can distinguish between different potential mechanisms, such as SN2 and SN1 pathways. ucla.edu Studies on related dichloropyridine structures have utilized DFT to perform normal mode analysis, calculate harmonic vibrational frequencies, and determine optimized geometries, providing foundational data for understanding their reactive nature. scholarsresearchlibrary.comresearchgate.net
In reactions involving the conversion of sulfonyl fluorides into other functional groups, such as the photoredox-catalyzed synthesis of vinyl sulfones, DFT helps to rationalize the proposed mechanism. nih.gov These calculations can support the formation of key intermediates, like a sulfonyl radical (RSO₂•), by evaluating the energetics of single-electron reduction of an activated sulfonyl fluoride (B91410) complex. nih.gov Such computational studies provide a step-by-step energetic landscape of the reaction, identifying rate-determining steps and explaining observed product selectivities.
The synthesis of aryl sulfonyl fluorides, including pyridine-based analogues, can be achieved through innovative catalytic methods, such as those employing bismuth(III). researchgate.netacs.org DFT calculations have been crucial in mapping out the entire catalytic cycle for these transformations, providing a detailed molecular-level understanding of the catalyst's role. researchgate.netnih.govresearchgate.net
A comprehensive computational investigation of the Bi(III) redox-neutral catalytic mechanism for the formation of aryl sulfonyl fluorides reveals a three-stage process: researchgate.netnih.gov
Transmetalation: The cycle begins with transmetalation between the bismuth catalyst and an arylboronic acid, facilitated by a base like K₃PO₄, to generate a key Bi(III)-aryl intermediate. researchgate.netacs.orgnih.gov
SO₂ Insertion: Sulfur dioxide then inserts into the Bi-C(sp²) bond. DFT studies reveal that the high polarity of the Bi-Ph bond and the ability of the Bi(III) center to expand its coordination sphere facilitate this step, leading to a bismuth sulfinate intermediate. researchgate.netresearchgate.net
Oxidation/Fluorination: The final stage involves the oxidation of the S(IV) sulfinate and fluorination to yield the aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst for the next cycle. researchgate.netacs.orgnih.gov
Computational analyses have quantified the energy barriers for each step, confirming that the entire cycle is kinetically and thermodynamically feasible. researchgate.netnih.gov Furthermore, these studies have been used to rationally design more efficient Bi(III) and Sb(III) catalysts by predicting which modifications would lower the activation barriers of the rate-determining steps. nih.govresearchgate.net
| Catalytic Stage | Description | Key Computational Findings (DFT) |
|---|---|---|
| Transmetalation | Transfer of the aryl group (e.g., dichloropyridinyl) from a boronic acid to the Bi(III) center. | The base (K₃PO₄) is crucial for facilitating this step. The activation energy of this step can be rate-determining. acs.orgnih.gov |
| SO₂ Insertion | Insertion of sulfur dioxide into the newly formed Bismuth-Carbon bond. | Occurs with a moderate activation barrier via a nucleophilic attack of the aryl group on SO₂. acs.orgresearchgate.net The hypervalent nature of Bi(III) is key. researchgate.net |
| Oxidative Fluorination | Conversion of the bismuth sulfinate intermediate to the final sulfonyl fluoride product. | This step regenerates the active catalyst and is generally thermodynamically favorable. researchgate.netnih.gov |
Electronic Structure and Reactivity Correlations
The reactivity of 2,6-dichloropyridine-3-sulfonyl fluoride is governed by its electronic structure, which is a complex interplay between the electron-withdrawing nature of the chloro and sulfonyl fluoride groups and the electronic properties of the pyridine (B92270) ring.
The substitution pattern on a pyridine ring significantly influences the efficiency and regioselectivity of further functionalization, including fluorination. nih.gov For a pyridine ring already bearing two chlorine atoms and a sulfonyl fluoride group, the electron density is significantly reduced. This deactivation generally makes electrophilic substitution more difficult.
Computational studies on substituted pyridines show that the degree and pattern of fluorination have a profound, and sometimes counterintuitive, effect on physicochemical properties like lipophilicity. nih.govresearchgate.net DFT-derived descriptors can be used to build statistical models that correlate structure with properties. nih.govresearchgate.net These models reveal that electron-withdrawing substituents, like the chlorine atoms in the target molecule, decrease the H-bond basicity of the pyridine nitrogen, which can in turn affect reaction rates and equilibria in synthetically relevant transformations. nih.gov In the context of fluorination reactions, the existing substituents dictate the most likely positions for further substitution by directing the attacking electrophile based on the calculated distribution of electron density and molecular electrostatic potential.
The sulfonyl fluoride (SO₂F) group is considered a "privileged" electrophile in chemical biology and drug design due to its unique combination of stability and reactivity. researchgate.netrsc.org Computational studies, in conjunction with experimental data, help to rationalize these properties at a fundamental level.
Stability: Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable. nih.gov They are largely resistant to hydrolysis across a wide pH range and are not easily reduced. nih.govnih.govnih.gov This stability is attributed to the high strength of the sulfur-fluorine bond. nih.govnih.gov
Reactivity: Despite its stability, the sulfur atom in the SO₂F group is a potent electrophile. It exhibits selective reactivity towards strong nucleophiles, particularly the side chains of certain amino acids like serine, tyrosine, lysine (B10760008), and histidine, making it an ideal "warhead" for covalent inhibitors. rsc.orgacs.org This reactivity is context-dependent and can be triggered by the specific microenvironment within a protein's binding pocket. nih.gov This balance allows sulfonyl fluoride-containing molecules to be stable in aqueous biological environments yet react specifically with their intended protein target. rsc.org
| Property | Sulfonyl Fluoride (SO₂F) | Sulfonyl Chloride (SO₂Cl) |
|---|---|---|
| Chemical Stability | High; resistant to hydrolysis and reduction. nih.govnih.gov | Lower; more susceptible to hydrolysis and reduction to S(IV) species. nih.gov |
| S-Halogen Bond Strength | High. nih.gov | Lower. nih.gov |
| Reactivity Profile | Considered a "clickable" functional group (SuFEx); reacts selectively with strong, proximal nucleophiles. nih.govacs.org | More broadly reactive and less selective. nih.gov |
| Biological Applications | Used as covalent warheads for targeting serine, tyrosine, lysine, and histidine residues. rsc.orgacs.org | Less commonly used for covalent inhibitors due to lower stability and selectivity. nih.gov |
Molecular Docking and Ligand-Protein Interaction Modeling for Enzyme Inhibition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For inhibitors like this compound, docking studies can elucidate the binding mode and identify key interactions that contribute to affinity and, in the case of covalent inhibitors, position the sulfonyl fluoride warhead for reaction with a nucleophilic residue.
Docking simulations of sulfonyl fluoride-containing ligands into enzyme active sites have revealed common interaction patterns. The sulfonyl fluoride moiety can act as a hydrogen bond acceptor through its oxygen atoms, interacting with backbone amides or side chains of residues like glycine (B1666218) or asparagine. semanticscholar.org The aromatic portion of the molecule, in this case, the dichloropyridine ring, can form hydrophobic or π-alkyl interactions with nonpolar residues in the binding pocket. semanticscholar.org
For covalent inhibition, docking is the first step in identifying potential target residues. A successful docking pose places the electrophilic sulfur atom of the SO₂F group in close proximity and proper orientation to a nucleophilic amino acid side chain (e.g., the hydroxyl of serine or tyrosine, the amine of lysine). rsc.orgcam.ac.uk For example, in modeling studies of inhibitors for the X-linked Inhibitor of Apoptosis Protein (XIAP), a sulfonyl fluoride warhead was positioned to target a specific lysine residue. nih.govacs.org Similarly, docking of a dienyl sulfonyl fluoride into butyrylcholinesterase (BuChE) showed that the SO₂F unit could form key interactions within the active site. semanticscholar.org These initial models from docking can then be further refined using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the binding pose over time. mdpi.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Current synthetic strategies for heteroaryl sulfonyl fluorides often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net Future research concerning 2,6-Dichloropyridine-3-sulfonyl fluoride (B91410) will likely prioritize the development of more sustainable and atom-economical synthetic routes. sciencedaily.com
Key areas of investigation could include:
Direct C-H Fluorosulfonylation: Moving beyond traditional methods that start from thiols or sulfonyl chlorides, the direct installation of the -SO₂F group onto the 2,6-dichloropyridine (B45657) core would represent a significant leap in efficiency.
Flow Chemistry and Electrochemical Synthesis: These technologies offer safer, more scalable, and efficient alternatives to conventional batch processing. mdpi.com An electrochemical approach, for instance, could utilize simple fluoride sources and avoid harsh oxidants. mdpi.com
Green Solvents and Catalysts: Research into replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key trend in sustainable chemistry. researchgate.netdigitellinc.com Surfactant-based catalytic systems have already shown promise for the synthesis of sulfonyl fluorides in aqueous media. digitellinc.com
Improving Atom Economy: Methodologies starting from readily available precursors like 2,6-dichloropyridine-3-amine via Sandmeyer-type reactions or from boronic acids could be optimized to minimize byproduct formation, a core principle of green chemistry. ccspublishing.org.cn
The table below illustrates a hypothetical comparison between a traditional route and a potential greener alternative for the synthesis of the target compound.
| Feature | Traditional Route (e.g., from Thiol) | Future Green Route (e.g., Direct C-H Functionalization) |
| Starting Material | 2,6-dichloro-3-mercaptopyridine | 2,6-dichloropyridine |
| Key Reagents | NaOCl (aqueous chlorine), KHF₂ | SO₂F₂, Photoredox Catalyst |
| Byproducts | Metal halides, excess acid/base | Minimal, potentially recyclable catalyst |
| Atom Economy | Lower | Higher |
| Sustainability | Moderate (uses hazardous reagents) | High (avoids harsh oxidants, fewer steps) |
Exploration of Unconventional Reactivity Modes for the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is renowned for its unique balance of stability and "clickable" reactivity. ccspublishing.org.cn Research into the unconventional reactivity of the -SO₂F group in 2,6-Dichloropyridine-3-sulfonyl fluoride, particularly influenced by the electron-deficient, doubly chlorinated pyridine (B92270) ring, could unlock novel applications.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: As a cornerstone of click chemistry, SuFEx reactions enable the rapid and efficient assembly of complex molecules. sigmaaldrich.com Future work will likely involve using this compound as a SuFEx hub to connect with a wide array of nucleophiles (phenols, amines, etc.), creating libraries of novel compounds for various applications. researchgate.net
Dual Reactivity and Orthogonal Functionalization: The presence of two chloro-substituents alongside the sulfonyl fluoride group offers the potential for sequential, site-selective reactions. Research could explore conditions where the -SO₂F group reacts preferentially (e.g., via SuFEx), leaving the chloro-positions available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonal reactivity is highly valuable for building molecular complexity.
Modulated Electrophilicity: The electronic properties of the dichloropyridine ring are expected to enhance the electrophilicity of the sulfur center in the -SO₂F group. Studies could quantify this effect and exploit the heightened reactivity for challenging transformations or for reactions under milder conditions than typically required for less activated aryl sulfonyl fluorides. acs.org
Integration into Advanced Functional Materials and Polymer Architectures
The unique properties conferred by the sulfonyl fluoride group and the dichloropyridine core—such as high thermal stability, hydrolytic resistance, and specific reactivity—make this compound an intriguing building block for advanced materials. researchgate.netthieme-connect.com
Polymer Synthesis: The compound could serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers. Its participation in SuFEx-based polymerization could lead to novel polysulfonates or polysulfonamides with superior thermal and chemical stability.
Functional Coatings and Surfaces: The ability of the sulfonyl fluoride group to covalently bind to surfaces functionalized with nucleophilic groups (e.g., hydroxyls, amines) could be exploited to create robust, functional coatings with tailored properties such as hydrophobicity or biocompatibility.
Materials for Electronics: The electron-deficient nature of the pyridine ring suggests that polymers or materials incorporating this moiety might possess interesting electronic properties, warranting investigation for applications in organic electronics.
Expansion of Chemical Biology Applications Beyond Current Scope
Sulfonyl fluorides are prized as "privileged warheads" in chemical biology for their ability to form stable, covalent bonds with specific amino acid residues in proteins, moving beyond the typical focus on cysteine. rsc.orgnih.gov The this compound scaffold offers unique features for designing next-generation chemical probes and covalent inhibitors.
Targeted Covalent Inhibitors: The sulfonyl fluoride group can target nucleophilic residues like tyrosine, lysine (B10760008), serine, and histidine. nih.govrsc.org The dichloropyridine portion of the molecule can be systematically modified to act as a recognition element, guiding the reactive -SO₂F "warhead" to the binding site of a specific protein target. This strategy is central to modern drug discovery. enamine.net
Activity-Based Protein Profiling (ABPP): By appending a reporter tag (like a fluorophore or biotin) to the dichloropyridine scaffold, derivatives of this compound could be developed as activity-based probes. These probes would allow for the identification and characterization of new enzyme targets in complex biological systems. nih.gov
Modulating Reactivity for Selectivity: The reactivity of the sulfonyl fluoride warhead can be fine-tuned by altering the electronics of the aromatic ring. acs.org Future studies could explore how modifications to the dichloropyridine ring modulate the reactivity of the -SO₂F group, enabling the design of probes with enhanced selectivity for specific amino acid residues or protein targets.
| Potential Biological Target | Rationale for Covalent Modification |
| Kinases | Targeting conserved lysine or tyrosine residues in the ATP-binding pocket. |
| Serine Proteases | Covalent modification of the active site serine, a well-established mechanism. nih.gov |
| Phosphatases | Targeting nucleophilic tyrosine or histidine residues in the active site. |
| Protein-Protein Interactions | Covalently modifying surface-exposed lysine or tyrosine residues to disrupt interactions. |
Synergistic Experimental and Computational Research Approaches for Rational Design
The rational design of novel derivatives of this compound for specific applications will be greatly accelerated by the integration of computational chemistry with experimental synthesis and testing.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the sulfonyl fluoride group and the chloro-substituents. nih.gov This can guide the choice of reaction conditions for selective functionalization and help understand unconventional reactivity modes.
Virtual Screening and Docking: For chemical biology applications, computational docking studies can predict how derivatives of this compound might bind to protein targets. nih.gov This allows for the prioritization of synthetic targets, saving significant time and resources.
Designing Functional Materials: Computational models can help predict the bulk properties (e.g., thermal stability, electronic properties) of polymers and materials incorporating the this compound unit, facilitating the design of materials with desired characteristics.
This synergistic approach, combining predictive computational modeling with empirical laboratory work, represents the future paradigm for unlocking the full potential of complex molecules like this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2,6-dichloropyridine-3-sulfonyl fluoride, and how can reaction intermediates be characterized?
Methodological Answer: The compound is typically synthesized via sulfonylation of 2,6-dichloropyridine derivatives. A common route involves reacting 2,6-dichloropyridine-3-sulfonyl chloride with fluorinating agents (e.g., KF or AgF) under anhydrous conditions. Intermediate characterization employs NMR spectroscopy (¹H/¹³C) to confirm sulfonyl chloride formation and mass spectrometry (MS) to verify fluorination . For example, in Scheme 4 of a 2016 study, 2,6-dichloropyridine-3-sulfonyl chloride was reacted with 4-aminoadamantan-1-ol, followed by halogen displacement and hydrolysis to yield bioactive derivatives .
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer: Stability testing under controlled conditions (e.g., inert atmosphere, low temperature) is critical. Use HPLC to monitor degradation products, such as hydrolysis to sulfonic acids. Store the compound in sealed, desiccated containers at –20°C to prevent moisture-induced decomposition. Safety data sheets for analogous sulfonyl fluorides (e.g., pyridine-3-sulfonyl chloride) recommend avoiding prolonged exposure to light and humidity .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer: Combine elemental analysis (C, H, N, S, Cl, F) with FT-IR spectroscopy to identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C-F at ~1100 cm⁻¹). High-resolution MS (HRMS) and X-ray crystallography (if crystalline) provide definitive structural validation. For impurities, use reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for halogen displacement in derivatives of this compound?
Methodological Answer: Systematic screening of nucleophiles (e.g., alkoxides, amines) and solvents (e.g., DMF, THF) is required. Monitor reaction progress via TLC or LC-MS . For example, ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate was used in a 2016 study to displace halogens under basic conditions, followed by hydrolysis to yield carboxylic acid derivatives . Kinetic studies (e.g., Arrhenius plots) can identify temperature-dependent selectivity.
Q. What strategies mitigate toxicity risks when working with sulfonyl fluorides in biological assays?
Methodological Answer: Use in silico toxicity prediction tools (e.g., ADMET predictors) to prioritize low-risk derivatives. For in vitro studies, establish a maximum tolerated dose (MTD) via cell viability assays (e.g., MTT). Fluoride release during hydrolysis can be quantified using ion-selective electrodes or fluorometric assays . Ensure proper ventilation and PPE (gloves, goggles) during handling, as sulfonyl fluorides are reactive and may release toxic HF .
Q. How can conflicting data on fluorinated intermediates’ reactivity be resolved in mechanistic studies?
Methodological Answer: Contradictions often arise from solvent effects or competing reaction pathways. Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) and kinetic isotope effects (KIE) to trace mechanistic steps. For example, discrepancies in fluoride ion release rates might require multivariate analysis (e.g., ANOVA) to isolate variables like pH or temperature . Computational methods (DFT calculations) can model transition states and validate experimental observations .
Q. What are the applications of this compound in medicinal chemistry, and how are structure-activity relationships (SAR) explored?
Methodological Answer: The compound serves as a key intermediate in synthesizing enzyme inhibitors (e.g., R132H IDH1 inhibitors for leukemia). SAR studies involve systematic modification of the pyridine ring and sulfonyl fluoride group. For instance, replacing chlorine with methoxy groups enhanced target binding in a 2016 study, while fluorination improved metabolic stability . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess fluoride release kinetics from sulfonyl fluorides?
Methodological Answer: Conduct time-course studies in buffered solutions (pH 4–9) at 25–37°C. Quantify fluoride ions using ion chromatography or fluoride-specific electrodes . Compare first-order vs. zero-order kinetic models via nonlinear regression analysis . Include controls with NaF to calibrate detection limits .
Q. What statistical methods address variability in fluorinated compound bioactivity data?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, incubation time). For dose-response studies, use Hill slope models to fit sigmoidal curves. Report confidence intervals (95%) for IC₅₀ values and validate reproducibility across ≥3 independent replicates .
Safety and Compliance
Q. What protocols ensure compliance with safety regulations during large-scale synthesis?
Methodological Answer: Follow NIOSH guidelines for handling reactive fluorides, including fume hood use and HF antidote availability (e.g., calcium gluconate gel). Monitor airborne fluoride levels with real-time gas sensors . For waste disposal, neutralize residual fluoride with Ca(OH)₂ to form insoluble CaF₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
